molecular formula C9H12N2O3 B14556552 Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate CAS No. 62025-75-6

Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Cat. No.: B14556552
CAS No.: 62025-75-6
M. Wt: 196.20 g/mol
InChI Key: SSDJKWZZBJOYTD-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic organic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves the condensation of ethyl acetoacetate with 2,3-butanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include various pyrazine derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: A related compound with similar structural features.

    Ethyl 3,5-dimethylpyrazine-2-carboxylate: Another pyrazine derivative with slight structural differences.

Uniqueness

Ethyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62025-75-6

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2,5-dimethyl-6-oxo-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)11-8(12)6(3)10-7/h4H2,1-3H3,(H,11,12)

InChI Key

SSDJKWZZBJOYTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=N1)C)C

Origin of Product

United States

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